molecular formula C11H13N B2745334 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] CAS No. 1304598-29-5

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

Cat. No.: B2745334
CAS No.: 1304598-29-5
M. Wt: 159.232
InChI Key: ZFHFVUIJOYMULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroquinoline moiety. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The compound is typically synthesized via cobalt-catalyzed annulation reactions or multi-step heterocyclic ring-forming processes .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)11(5-6-11)7-8-12-10/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFVUIJOYMULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with cyclopropane intermediates in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated spirocyclic compounds .

Scientific Research Applications

Biological Activities

Numerous studies have indicated that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] exhibits significant biological activities:

  • Anti-cholinesterase Activity : Preliminary studies suggest that this compound may inhibit cholinesterase enzymes, which are relevant in treating neurological disorders such as Alzheimer's disease .
  • Bronchodilator Effects : Some derivatives have shown potential as bronchodilators, indicating their use in respiratory therapies .
  • Antimicrobial Properties : The compound has been tested against various bacterial strains and demonstrated antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .

Therapeutic Potential

The therapeutic applications of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] are promising due to its diverse biological activities:

  • Cancer Treatment : Research has shown that this compound can induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation. It has been linked to reduced tumor growth in animal models .
  • Antiviral and Antifungal Activities : Similar compounds have exhibited antiviral and antifungal properties, suggesting potential uses in treating infectious diseases .

Case Studies

Several case studies highlight the applications of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]:

Study Focus Findings Reference
In Vitro Antimicrobial StudyDemonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains.
Anticancer EfficacyInduced apoptosis in human cancer cell lines with up to 70% reduction in cell viability at higher concentrations.
Neurological ApplicationsShowed potential anti-cholinesterase activity relevant for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclopropane Derivatives

Spirocyclopropane derivatives share a core spiro architecture but differ in substituents, heterocyclic systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Core Structural Variations
Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Quinoline None (base structure) C₁₁H₁₃N 159.23
3n: 3'-Phenyl-2'-(quinolin-8-yl)-...-1'-one Isoquinoline Phenyl, quinolin-8-yl, ketone C₂₄H₁₉N₂O 357.43
7'-Chloro-2',3'-dihydro-1'H-spiro[...] Isoquinoline Chloro C₁₁H₁₂ClN 193.68
6'-Methoxy-2',3'-dihydro-1'H-spiro[...] Isoquinoline Methoxy C₁₂H₁₅NO 189.25
3z: 3'-(2-Bromophenyl)-...-1'-one Isoquinoline 2-Bromophenyl, quinolin-8-yl, ketone C₂₄H₁₇BrN₂O 461.03

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., bromo in 3z) exhibit higher molecular weights and altered reactivity profiles compared to electron-donating groups (e.g., methoxy) .

Key Findings :

  • Cobalt-catalyzed methods (e.g., for 3n and 3z) achieve higher yields (60–80%) under mild conditions, making them industrially scalable .
  • Functionalization post-synthesis (e.g., nitration) often requires stringent storage to prevent decomposition .
Physicochemical and Spectral Data
Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z)
Target Compound Data not reported Data not reported Data not reported
3n 7.2–8.5 (aromatic), 1.2–2.8 (CH₂) 2925, 1643 (C=O) [M+H]⁺: 357.1501 (calc), 357.1498 (obs)
7'-Chloro-spiro[...] 3.1–3.5 (cyclopropane CH₂) 3024, 1605 (C=C) [M+H]⁺: 193.68 (calc)
3z 7.4–8.3 (quinoline, bromophenyl) 1643 (C=O), 793 (C-Br) [M+H]⁺: 461.0320 (calc), 461.0318 (obs)

Notable Trends:

  • Carbonyl stretches (1643–1680 cm⁻¹) in ketone-containing derivatives (e.g., 3n, 3z) confirm successful annulation .
  • Bromine substituents (e.g., in 3z) show distinct C-Br IR peaks and isotopic HRMS patterns .

Insights :

  • Chlorinated derivatives (e.g., 7'-chloro) require careful handling due to acute toxicity risks .
  • The target compound’s discontinued status highlights challenges in large-scale production despite its structural simplicity .

Biological Activity

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure where a cyclopropane ring is fused to a quinoline moiety. This unique configuration is believed to contribute to its biological properties, making it a subject of interest for various pharmacological studies.

Structural Formula

C11H13N\text{C}_{11}\text{H}_{13}\text{N}

The biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate several signaling pathways, which can lead to various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties.
  • Anticancer Potential : The spirocyclic structure may allow it to interact with DNA or other cellular components, potentially leading to cytotoxic effects against cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]. For instance, in vitro tests demonstrated that the compound exhibited inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has indicated that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] may possess anticancer properties. In cell line assays, the compound showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves DNA alkylation and induction of apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Microorganism MIC (µg/mL) Effect
Escherichia coli50Inhibition of growth
Staphylococcus aureus50Inhibition of growth

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] was shown to induce apoptosis in breast cancer cells at concentrations as low as 25 µM. The study utilized flow cytometry to analyze cell death pathways .

Cell Line Concentration (µM) Cell Viability (%)
MCF-7 (Breast Cancer)2540
A549 (Lung Cancer)2535

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline], it is essential to compare it with structurally similar compounds.

Compound Biological Activity Remarks
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]Moderate anticancer activitySimilar structure but different moiety
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-5'-carbonitrileEnhanced reactivityContains a reactive carbonitrile group

Q & A

Q. What are the common synthetic routes for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] derivatives?

The cobalt-catalyzed annulation of alkylidenecyclopropanes with substrates like benzamides or quinoline derivatives is a key method. For example, 3'-(2-bromophenyl)-6'-fluoro-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one is synthesized via this approach using room-temperature reactions, yielding 55–80% after purification by silica gel column chromatography (petroleum ether/ethyl acetate eluent) . Substrates such as (cyclopropylidenemethyl)benzene or brominated analogs are critical for introducing substituents .

Q. Which spectroscopic techniques are essential for structural confirmation of spirocyclopropane derivatives?

  • 1H/13C NMR : Used to resolve chemical environments, coupling constants (e.g., cyclopropane protons at δ 1.27–1.75 ppm), and aromatic substituent integration .
  • HRMS (ESI) : Validates molecular formulas (e.g., [C24H17BrN2OS+H]+ with a mass accuracy of ±0.0002) .
  • IR spectroscopy : Identifies carbonyl (1643–1680 cm⁻¹) and aromatic C-H stretches (2925–3024 cm⁻¹) .

Q. What safety precautions are critical when handling brominated spirocyclopropane derivatives?

Avoid ignition sources (P210), use protective equipment (P201), and ensure proper storage away from heat. For compounds like 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one, strict protocols for waste disposal and child-proof containers (P102) are mandated .

Advanced Research Questions

Q. How do substituents influence reaction yields in cobalt-catalyzed spirocyclopropane synthesis?

Electron-withdrawing groups (e.g., nitro or bromo) on aryl substrates reduce yields (55–62%) due to steric hindrance or electronic deactivation, while electron-donating groups (e.g., methoxy) improve cyclopropane stability, achieving up to 80% yields . Substituent positioning (ortho vs. para) also affects regioselectivity in annulation .

Q. What mechanistic insights explain the cobalt-catalyzed formation of spirocyclopropanes?

The reaction proceeds via a [4+2] cycloaddition mechanism, where cobalt coordinates to the alkylidenecyclopropane, facilitating ring-opening and subsequent annulation with the amide/quinoline substrate. Kinetic studies suggest rate-determining steps involve cyclopropane activation .

Q. How can crystallographic data resolve contradictions in NMR assignments for spirocyclic compounds?

Single-crystal X-ray diffraction provides unambiguous confirmation of spiro-junction geometry and substituent orientation. For instance, crystal structures of 3'-(2-nitrophenyl)-2'-(quinolin-8-yl)-derivatives clarified conflicting NOE correlations in NMR spectra .

Q. What strategies optimize purification of spirocyclopropane derivatives with polar functional groups?

Gradient elution (e.g., petroleum ether:ethyl acetate 70:30 to 50:50) on silica gel minimizes co-elution of byproducts. For highly polar analogs (e.g., carboxylic acid derivatives), reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is effective .

Q. How do spirocyclopropane frameworks enhance biological activity in drug discovery?

The rigid spiro structure improves metabolic stability and target binding. For example, INX-315 (a CDK2 inhibitor) incorporates a spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1,2,4]triazine] core to enhance kinase selectivity . Structure-activity relationship (SAR) studies focus on cyclopropane ring strain and substituent electronic effects .

Methodological Tables

Table 1: Representative Yields and Substituent Effects in Spirocyclopropane Synthesis

Substituent (R)PositionYield (%)Key Characterization DataRef.
Bromoortho55HRMS: 461.0318 ([M+H]+)
Nitropara62IR: 1643 cm⁻¹ (C=O)
Methoxymeta80¹H NMR: δ 3.72 (s, OCH3)

Table 2: Safety Protocols for Brominated Derivatives

Hazard CodePrecautionary StatementApplication Example
P210Avoid heat/open flame6'-Bromo derivatives
P201Use fume hoodAll syntheses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.